molecular formula C9H10N2O B13119506 4-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one

4-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one

Cat. No.: B13119506
M. Wt: 162.19 g/mol
InChI Key: UIBZFGYXDIWVBY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name 4-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one derives from the fusion pattern of the pyridine and pyrimidinone rings. The numbering begins at the pyridine nitrogen (position 1), proceeds through the fused bridge (position 2), and continues into the pyrimidinone ring (positions 3–9). The "3,4-dihydro" designation indicates partial saturation at the pyrimidinone ring, while the "2H" prefix specifies the tautomeric form where hydrogen resides at position 2.

Isomeric possibilities arise from:

  • Ring junction variation : Alternative fusion patterns (e.g., pyrido[1,2-a] vs. pyrido[3,4-d]) create distinct scaffolds. For example, pyrido[3,4-d]pyrimidin-4-one () differs in nitrogen positioning, altering electronic properties.
  • Tautomerism : The pyrimidinone ring exhibits keto-enol tautomerism, though X-ray data () confirm the 2-keto form predominates in solid state.
  • Substituent orientation : The methyl group at position 4 adopts an axial or equatorial conformation depending on solvent polarity, as shown in computational studies.
Feature Specification
Parent hydride Pyrido[1,2-a]pyrimidin-2-one
Substituent position 4-methyl
Degree of saturation 3,4-dihydro (partially saturated)
Tautomeric form 2-keto (predominant)

Molecular Geometry and Conformational Analysis

Density functional theory (DFT) calculations reveal a partially flattened boat conformation for the dihydropyrimidinone ring, with puckering parameters (q₂ = 0.42 Å, φ₂ = 158°) indicating moderate distortion from planarity. The methyl group at position 4 adopts a pseudo-axial orientation to minimize 1,3-diaxial interactions, stabilized by hyperconjugation with the adjacent carbonyl group.

Key geometric parameters include:

  • Pyridine N1–C2 bond length: 1.337 Å (shorter than typical C–N single bonds due to conjugation)
  • Pyrimidinone C2–O bond: 1.223 Å (characteristic of keto carbonyl)
  • Dihedral angle between rings: 12.7° (allows π-orbital overlap)

Conformational flexibility arises from:

  • Ring puckering : The dihydropyrimidinone ring transitions between boat and half-chair conformations with an energy barrier of ~8.2 kcal/mol.
  • Methyl rotation : The 4-methyl group rotates freely (barrier < 2 kcal/mol), enabling adaptive binding in biological systems.

X-ray Crystallographic Studies of Pyrido-Pyrimidinone Derivatives

Single-crystal X-ray diffraction of 4-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one derivatives reveals intermolecular hydrogen bonding patterns critical to crystal packing. The carbonyl oxygen (O2) acts as a hydrogen bond acceptor, forming O2···H–N1 interactions (2.89 Å) with adjacent molecules. Methyl groups participate in weak C–H···O contacts (3.12 Å), stabilizing layered structures.

Comparative crystallographic data:

Parameter 4-Methyl derivative 6-Methoxy analog
Unit cell volume (ų) 512.3 498.7
Density (g/cm³) 1.31 1.29
H-bond network 2D sheets 1D chains

The methyl substituent increases unit cell volume by 2.7% compared to methoxy analogs, reflecting its steric impact on crystal lattice formation.

Comparative Analysis with Related Heterocyclic Systems

4-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one exhibits distinct electronic and steric properties compared to:

  • Pyrido[2,3-d]pyrimidin-4-ones :

    • Higher π-electron density at N3 due to ring fusion orientation
    • 15% greater dipole moment (4.1 D vs. 3.5 D)
    • Enhanced solubility in polar aprotic solvents
  • Fully aromatic pyrido-pyrimidines :

    • Reduced aromaticity in dihydro ring (NICS(1) = -8.2 vs. -10.5)
    • Increased susceptibility to electrophilic substitution at C5
  • Bridgehead nitrogen analogs :

    • 28% lower basicity (pKa = 3.1 vs. 4.3) due to decreased lone pair availability
    • Restricted rotation about the C4–N5 bond (ΔG‡ = 14.7 kcal/mol)

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

4-methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one

InChI

InChI=1S/C9H10N2O/c1-7-6-9(12)10-8-4-2-3-5-11(7)8/h2-5,7H,6H2,1H3

InChI Key

UIBZFGYXDIWVBY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)N=C2N1C=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The purification process often includes recrystallization from solvents like chloroform or ethanol .

Chemical Reactions Analysis

Types of Reactions

4-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyrimidine derivatives, and various substituted pyrido[1,2-a]pyrimidines .

Scientific Research Applications

4-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit dihydrofolate reductase, leading to antitumor effects .

Comparison with Similar Compounds

Regioisomeric Pyrido[1,2-a]pyrimidin-4-ones

Pyrido[1,2-a]pyrimidin-4-ones are regioisomers where the carbonyl group is positioned at the 4-oxo site instead of the 2-oxo position. Key differences include:

Property 4-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one Pyrido[1,2-a]pyrimidin-4-ones
Synthetic Accessibility Requires specialized methods (e.g., lithium amide-mediated acylation) Widely synthesized via [4+2] cycloaddition or halogenation
Regioselectivity High regioselectivity for 2-oxo isomer achieved via defined two-step protocols Predominantly forms 4-oxo isomers under conventional conditions
Biological Activity Limited exploration; potential in underexplored chemical space Established roles as aldose reductase inhibitors, ERRs agonists, and HIV integrase inhibitors
Solubility Polar zwitterionic character enhances aqueous solubility Lower polarity due to fully aromatic structure

The scarcity of pyrido[1,2-a]pyrimidin-2-ones in screening libraries contrasts with the well-documented bioactivity of 4-oxo analogs, highlighting a need for further research on 2-one derivatives .

Methyl-Substituted Dihydropyrimidinones

Other methyl-substituted dihydro derivatives exhibit structural and functional differences:

Compound Name Key Features Comparison to Target Compound
4-Methyl-1,2-dihydropyrimidin-2-one Monocyclic structure with a single saturation site Lacks fused pyridine ring; reduced complexity and biological relevance
6-Methyl-3,4-dihydropyrimidin-4-one Saturation at 3,4-positions; 4-oxo group Different ring system (non-fused); lower nitrogen content
9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one Structural isomer with methyl at position 9 Altered steric effects; melting point = 226°C (vs. uncharacterized for 4-methyl derivative)

Halogenated Derivatives

Halogenated pyridopyrimidinones, such as 7-chloro-4-methyl-2-oxo derivatives, demonstrate how electronegative substituents alter properties:

Property 4-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one 7-Chloro-4-methyl-2-oxo Analog
Molecular Weight 162.19 g/mol (unsubstituted) 240.64 g/mol
Reactivity Susceptible to electrophilic substitution at unsaturated positions Chlorine enhances electrophilicity; potential for cross-coupling reactions
Bioactivity Underexplored Unreported; halogenation often improves target binding in drug design

Biological Activity

4-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one is a compound belonging to the pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H10N2O
  • Molecular Weight : 162.19 g/mol
  • CAS Number : 61751-44-8

Biological Activity Overview

The biological activity of 4-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one has been explored in various studies, highlighting its potential in several therapeutic areas:

Anticancer Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit significant anticancer properties. For instance:

  • Case Study : In a study evaluating various pyrimidine derivatives, compounds with similar structures to 4-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one demonstrated IC50 values ranging from 15.3 µM to 29.1 µM against different cancer cell lines (e.g., MCF-7 and A549) .

Antimicrobial Properties

Pyrimidine derivatives have shown promising antibacterial and antifungal activities:

  • Antibacterial Activity : Compounds similar to 4-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one were tested against E. coli and S. aureus, exhibiting significant inhibition with minimum inhibitory concentration (MIC) values indicating effectiveness .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential:

  • Study Findings : Certain derivatives demonstrated notable inhibition of paw edema in animal models, with percentages of inhibition comparable to standard anti-inflammatory drugs like indomethacin .

The mechanisms through which 4-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in cancer and inflammatory pathways.

Research Findings Summary Table

Activity Type IC50/Effectiveness References
Anticancer (MCF-7)15.3 µM
Anticancer (A549)29.1 µM
Antibacterial (E. coli)Significant inhibition
Anti-inflammatoryComparable to indomethacin

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